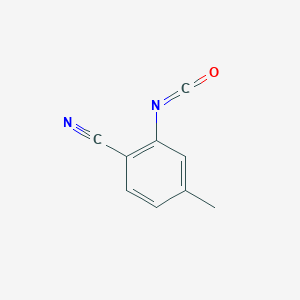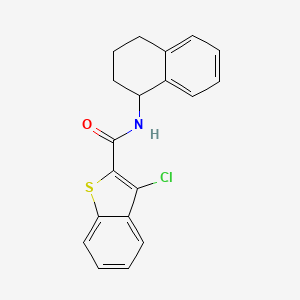![molecular formula C10H8ClNO4 B13585602 4-(7-Chlorobenzo[d][1,3]dioxol-5-yl)oxazolidin-2-one](/img/structure/B13585602.png)
4-(7-Chlorobenzo[d][1,3]dioxol-5-yl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted dioxane ring fused with an oxazolidinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the dioxane ring: The initial step involves the formation of the 1,3-dioxane ring, which is achieved through the reaction of appropriate diols with chlorinating agents under controlled conditions.
Introduction of the chloro substituent: The chloro group is introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the oxazolidinone ring: The final step involves the cyclization of the intermediate compound with an appropriate amine and carbonyl source to form the oxazolidinone ring.
Industrial Production Methods
Industrial production of 4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, and other cellular functions.
類似化合物との比較
Similar Compounds
- 2-(7-chloro-1,3-dioxaindan-5-yl)acetic acid
- (7-chloro-1,3-dioxaindan-5-yl)methanamine hydrochloride
- (7-chloro-1,3-dioxaindan-5-yl)methanol
Uniqueness
4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one is unique due to its specific combination of a chloro-substituted dioxane ring and an oxazolidinone moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H8ClNO4 |
|---|---|
分子量 |
241.63 g/mol |
IUPAC名 |
4-(7-chloro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H8ClNO4/c11-6-1-5(7-3-14-10(13)12-7)2-8-9(6)16-4-15-8/h1-2,7H,3-4H2,(H,12,13) |
InChIキー |
GILNSQPCQRAMFV-UHFFFAOYSA-N |
正規SMILES |
C1C(NC(=O)O1)C2=CC3=C(C(=C2)Cl)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


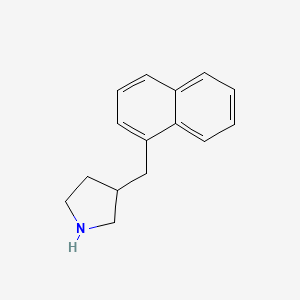
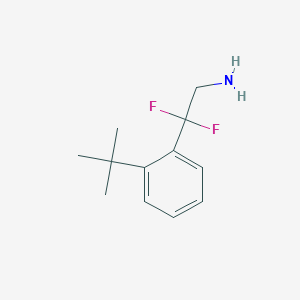
![7-Chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13585526.png)
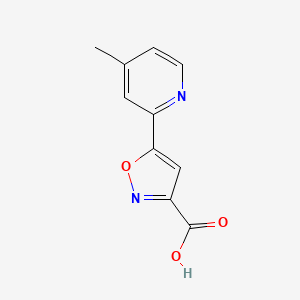
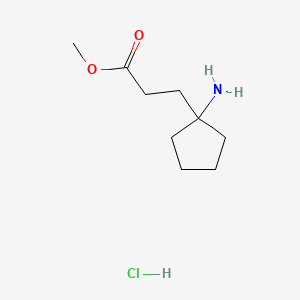
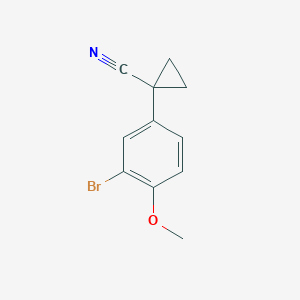

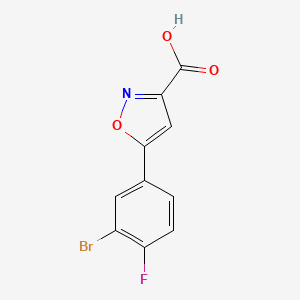

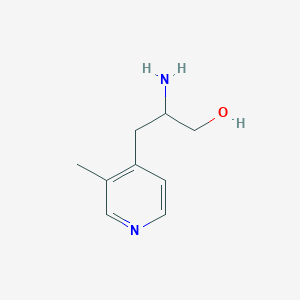
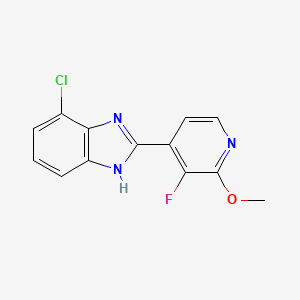
![Spiro[2.6]nonan-6-one](/img/structure/B13585581.png)
